2,4-Dichlorostyrene
Overview
Description
2,4-Dichlorostyrene is a type of chlorostyrene . It is also known as 2,4-dichloro-1-ethenylbenzene .
Synthesis Analysis
Manganese dioxide nanoparticles have been fabricated using a facile approach and immobilized onto the surface of modified poly this compound microspheres . This process has been used to create a highly efficient and recyclable catalyst for borrowing hydrogen reactions .Molecular Structure Analysis
The molecular formula of this compound is C8H6Cl2 . Its average mass is 173.039 Da and its monoisotopic mass is 171.984650 Da .Chemical Reactions Analysis
This compound has been used in the direct alkylation of primary alcohols with ketones via a hydrogen borrowing pathway . This catalytic system could be readily recycled more than five times with high reactivity retained .Physical and Chemical Properties Analysis
This compound has a melting point of 48.5°C and a boiling point of 230.44°C . Its density is 1.2430 .Scientific Research Applications
Polymer Science and Solvent Behavior
- A study on the influence of solvent polarity and monomer units in polymers found that the polarity in the monomer units of poly-2,5- and poly-3,4-dichlorostyrene (P-2,5-DCS and P-3,4-DCS) affected the magnitude of the excluded volume of these polymers in solution, demonstrating the relevance of 2,4-Dichlorostyrene derivatives in polymer science (Eskin, Andreyeva, & Nekrasova, 1975).
Molecular Structure and Vibrational Dynamics
- Research on 2,6-dichlorostyrene, a close relative of this compound, has provided insights into molecular structure, vinyl rotation barriers, and vibrational dynamics, offering valuable information for understanding similar compounds (Ceacero-Vega et al., 2007).
Fluorescent Organogels and Sensing Properties
- New pyrene-containing compounds derived from aminoquinoline-containing fluorescent probe were synthesized. These compounds exhibited selective fluorescence behavior towards Zn2+ in aqueous solution, suggesting potential applications in sensing technologies. This research underscores the versatile applications of dichlorostyrene derivatives in the development of advanced materials (Huang, Chen, Huang, & Xu, 2014).
Bioremediation and Environmental Applications
- A study explored using a hydrogen-producing reactor's effluent as an amendment for enhancing the degradation rates of 2,4-dichlorophenoxyacetic acid in contaminated soils, highlighting the environmental application of dichlorostyrene derivatives in bioremediation efforts (Yang et al., 2018).
Copolymer Properties
- Copolymers of dichlorostyrene, such as those based on 2,5-dichlorostyrene and 3,4-dichlorostyrene, were studied for their thermal properties and resistance to crazing. These studies contribute to our understanding of copolymers in terms of their physical properties and potential applications (Dunham, Vandenberghe, Faber, & Fowler, 1963).
Electrochemical Oxidation Applications
- Research on poly(sodium 4-styrenesulfonate) functionalized graphene/cetyltrimethylammonium bromide nanocomposite demonstrated its application in the electrochemical oxidation of 2,4-dichlorophenol, offering insights into potential industrial and environmental applications (Li, Miao, Yang, Qu, & Harrington, 2014).
Photoelectrochemical Sensing
- A novel photoelectrochemical sensor based on molecularly imprinted polymer-modified TiO2 nanotubes was developed for the highly selective detection of 2,4-dichlorophenoxyacetic acid, indicating the relevance of dichlorostyrene derivatives in advanced sensing technologies (Shi, Zhao, Liu, & Zhu, 2011).
Antifungal Agent Synthesis
- The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol were synthesized for the treatment of systemic fungal infections, demonstrating the role of dichlorostyrene derivatives in pharmaceutical research (PestiJaan et al., 1998).
Environmental Toxicity Evaluation
- A study on the quantitative determination and toxicity evaluation of 2,4-dichlorophenol using a poly(eosin Y)/hydroxylated multi-walled carbon nanotubes modified electrode highlighted the importance of dichlorostyrene derivatives in environmental monitoring and toxicity assessment (Zhu, Zhang, Wang, Guan, Yuan, & Li, 2016).
Mechanism of Action
Target of Action
2,4-Dichlorostyrene primarily targets manganese dioxide nanoparticles . These nanoparticles are immobilized onto the surface of modified poly this compound microspheres . The resulting multifunctional hybrid materials are characterized by scanning electron microscopy, transmission electron microscopy, energy dispersive X-ray spectroscopy, X-ray power diffraction, and X-ray photoelectron spectrometry .
Mode of Action
This compound interacts with its targets to facilitate hydrogen borrowing reactions . It acts as a catalyst for the direct alkylation of primary alcohols with ketones via a hydrogen borrowing pathway . This catalytic system could be readily recycled more than five times with high reactivity retained .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of C–C bonds and the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazole . The compound’s interaction with its targets leads to these transformations .
Pharmacokinetics
It’s known that the compound exhibits excellent reactivity and stability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of C–C bonds and the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazole . These transformations are facilitated by the compound’s interaction with its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of manganese dioxide nanoparticles . More research is needed to fully understand how different environmental factors influence the action of this compound.
Future Directions
The use of 2,4-Dichlorostyrene in the creation of a highly efficient and recyclable catalyst for borrowing hydrogen reactions shows promise for future applications . This process could potentially be used in a variety of chemical reactions, offering a practical, atom-economical approach for C–C bond formation .
Properties
IUPAC Name |
2,4-dichloro-1-ethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYXCUDBQKCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175474 | |
Record name | 2,4-Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123-27-5 | |
Record name | 2,4-Dichloro-1-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2123-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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